molecular formula C7H9Cl2N3 B567470 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride CAS No. 1314723-39-1

2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride

Cat. No.: B567470
CAS No.: 1314723-39-1
M. Wt: 206.07
InChI Key: URRGZFZMXMCLTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Mechanism of Action

Target of Action

The primary targets of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride are extracellular signal-regulated kinase (Erk) and poly ADP-ribose polymerase 1 (PARP1) . Erk is a member of the mitogen-activated protein kinase (MAPK) family, playing a crucial role in cell proliferation and differentiation . PARP1 is a key enzyme involved in DNA repair and genomic stability .

Mode of Action

This compound interacts with its targets by inhibiting their enzymatic activities . It demonstrates potent and selective inhibition of Erk2 and causes a knockdown of phospho-RSK levels in HepG2 cells and tumor xenografts . It also shows potent inhibitory effects on PARP1 enzymatic activity .

Biochemical Pathways

The compound affects the PI3K/Akt pathway , which is often overactivated in numerous cancers . By inhibiting Erk and PARP1, it disrupts the DNA damage repair process, leading to cell death . It also impacts the expression of genes involved in homologous recombination .

Result of Action

The molecular and cellular effects of the compound’s action include the reduction of caspase-3, 8, 9 expression and an increase in the expression of cleaved-PARP . This leads to the inhibition of DNA damage repair in tumors, resulting in significant antitumor effects .

Action Environment

Environmental factors such as temperature can influence the compound’s action, efficacy, and stability. For instance, it is recommended to store the compound at a temperature between 2-8°C

Biochemical Analysis

Biochemical Properties

2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit extracellular signal-regulated kinases (Erks), which are involved in cell signaling pathways . This interaction is significant as it can modulate cellular responses to external stimuli, affecting processes such as cell growth and differentiation.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause cell cycle arrest and apoptosis in certain cancer cell lines, indicating its potential as an anti-cancer agent . Additionally, it affects the phosphorylation status of various proteins, thereby altering their activity and function within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their function. One notable mechanism is the inhibition of Erks, which leads to a decrease in the phosphorylation of downstream targets such as phospho-RSK . This inhibition disrupts cell signaling pathways that are crucial for cell proliferation and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell growth and induction of apoptosis . Its stability under various conditions needs to be thoroughly investigated to understand its full potential in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity while effectively inhibiting target enzymes and pathways. At higher doses, it can cause adverse effects such as toxicity and organ damage . Understanding the dosage thresholds and therapeutic window is crucial for its potential use in clinical settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. For instance, it may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, highlighting the need for detailed metabolic studies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization within different cellular compartments can affect its function and potency.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d

Properties

IUPAC Name

2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3.ClH/c8-7-10-4-5-3-9-2-1-6(5)11-7;/h4,9H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRGZFZMXMCLTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN=C(N=C21)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724851
Record name 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314723-39-1
Record name 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.